![molecular formula C15H15NO4S B5844218 methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5844218.png)
methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
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Overview
Description
Methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate, also known as MFA-DMT, is a synthetic compound that belongs to the class of tryptamine derivatives. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
Methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate exerts its effects by binding to the 5-HT2A receptor and activating downstream signaling pathways. This leads to the modulation of neurotransmitter release and the activation of intracellular signaling cascades. methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has also been found to interact with other serotonin receptors, including the 5-HT1A and 5-HT2C receptors. The exact mechanism of action of methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has been found to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. It has also been found to alter brain activity, particularly in regions associated with emotion processing and sensory perception. methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has been shown to enhance visual and auditory perception, induce synesthesia, and alter the sense of time and self-awareness.
Advantages and Limitations for Lab Experiments
Methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several advantages for lab experiments, including its high potency, selectivity for serotonin receptors, and ease of synthesis. However, its psychoactive effects may pose a challenge for researchers, as it requires careful handling and administration to ensure the safety of subjects. The legal status of methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate may also limit its availability for research purposes.
Future Directions
Future research on methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate should focus on elucidating its mechanism of action and investigating its potential therapeutic applications. This could involve studying its effects on animal models of neurological disorders, as well as conducting clinical trials in humans. The development of more selective and potent analogs of methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate could also be explored, as well as the use of novel delivery methods to enhance its efficacy and reduce its psychoactive effects. Finally, the legal and ethical implications of using methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate in research should be carefully considered.
Synthesis Methods
Methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can be synthesized using a multistep process involving the reaction of 3-(2-furyl)acrylic acid with methylamine, followed by the reaction of the resulting product with 4,5-dimethyl-3-thiophenecarboxylic acid. The final product is obtained through esterification of the carboxylic acid group with methanol. The purity and yield of the product can be improved by using chromatographic techniques.
Scientific Research Applications
Methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has been primarily studied for its potential therapeutic effects in the treatment of various neurological disorders. It has been found to exhibit agonistic activity at serotonin receptors, particularly at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has been shown to induce psychedelic effects similar to those of other tryptamine derivatives, such as psilocybin and DMT. It has also been found to enhance neuroplasticity and promote neurogenesis, which may have implications for the treatment of depression, anxiety, and addiction.
properties
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-9-10(2)21-14(13(9)15(18)19-3)16-12(17)7-6-11-5-4-8-20-11/h4-8H,1-3H3,(H,16,17)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCSPSZCHJVGNI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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